cKr1 protein is typically sourced from specific organisms where it is expressed. The genetic coding for cKr1 can be found in various species, including model organisms like Saccharomyces cerevisiae (yeast) and mammalian cells. These sources are vital for studying the protein's properties and functions in vitro and in vivo.
cKr1 protein belongs to a class of proteins that are categorized based on their structure, function, and the biological processes they influence. It is often classified under regulatory proteins that interact with ribosomes during the translation process, influencing the kinetics of protein synthesis. This classification helps researchers understand its role in cellular mechanisms and its potential applications in biotechnology and medicine.
The synthesis of cKr1 protein can be achieved through various methodologies, including recombinant DNA technology and cell-free expression systems.
The efficiency of these methods can vary based on factors such as temperature, pH, and the presence of inhibitors or enhancers. For instance, optimizing conditions for cell-free systems can lead to higher yields of cKr1 protein by adjusting the concentrations of reactants and controlling reaction times.
The molecular structure of cKr1 protein is characterized by its unique folding patterns that are critical for its function. Advanced techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy are commonly employed to elucidate these structures.
Structural data indicate that cKr1 possesses distinct domains that facilitate its interaction with ribosomal machinery during translation. These domains may include binding sites for ribosomal RNA or other translation factors, which are essential for its regulatory functions.
cKr1 protein participates in several biochemical reactions within the cell, primarily related to translation initiation and elongation.
The kinetics of these reactions can be studied using various biochemical assays that measure the rate of translation under different conditions. Techniques such as ribosome profiling provide insights into how efficiently cKr1 mediates these processes.
The mechanism by which cKr1 exerts its effects involves several steps:
Quantitative data from experiments suggest that variations in cKr1 levels can significantly impact cellular protein output, highlighting its role as a regulatory molecule.
cKr1 protein exhibits stability under physiological conditions but may denature under extreme pH or temperature changes. Its solubility profile is crucial for effective purification and functional assays.
The chemical properties include its amino acid composition, which determines its interactions with other biomolecules. The presence of functional groups allows for specific binding interactions essential for its role in translation.
cKr1 protein has several applications in scientific research:
The C-C chemokine receptor type 1 (CCR1 or cKr1) was first identified in 1993 through homology cloning strategies leveraging conserved domains of G protein-coupled receptors (GPCRs). Gao et al. and Neote et al. independently reported its cDNA cloning and functional characterization, revealing its role as a receptor for macrophage inflammatory protein-1α (MIP-1α/CCL3) and RANTES (CCL5) [6]. Initially designated "CKR1" (Chemokine Receptor 1), it was later standardized to CCR1 under the International Union of Pharmacology (IUPHAR) nomenclature system to align with the chemokine receptor classification based on ligand specificity (CC, CXC, CX3C, XC subfamilies) [2] [6]. The gene symbol CCR1 was assigned to human chromosome 3p21, within a cluster encoding related receptors (CCR2, CCR3, CCR5) [4] [6].
CCR1 belongs to the rhodopsin-like GPCR superfamily (Class A GPCRs), characterized by seven transmembrane helices (7TM) and conserved structural motifs [1]. Within this superfamily, CCR1 is classified under the β-chemokine receptor branch (CCR subfamily) due to its specificity for CC-motif ligands [3]. Phylogenetic analyses divide rhodopsin-like GPCRs into 19 subgroups (A1–A19); CCR1 resides in subfamily A1, which includes receptors for inflammatory chemokines (e.g., CCR2, CCR5) [1] [3]. Key evolutionary features include:
Table 1: Phylogenetic Classification of CCR1
Classification Level | Designation | Key Features |
---|---|---|
GPCR Class | Class A (Rhodopsin-like) | 7-transmembrane helix structure; conserved DRY motif |
Chemokine Receptor Family | β-chemokine (CCR) | Binds CC-motif ligands (e.g., CCL3, CCL5) |
Subfamily (Phylogeny) | A1 | Clusters with inflammatory chemokine receptors (CCR2, CCR5) |
Evolutionary Origin | Vertebrate-conserved | Homologs in sea lamprey; gene cluster on chromosome 3p21 |
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